(R)-Cyclohexyl(3-methoxyphenyl)methanol
Description
Overview of Chiral Secondary Alcohols as Pivotal Chiral Building Blocks in Organic Synthesis
Chiral secondary alcohols are organic molecules containing a hydroxyl group attached to a carbon atom that is bonded to two other carbon atoms and a hydrogen atom, with the carbinol carbon being a stereocenter. This chirality, or "handedness," is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. nih.govmdpi.comresearchfloor.org The biological activity of many molecules is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. nih.govmdpi.comlongdom.org
The utility of chiral secondary alcohols as building blocks stems from the reactivity of the hydroxyl group, which can be readily transformed into a variety of other functional groups, such as esters, ethers, and halides, often with retention or inversion of the stereocenter's configuration. This allows for the elaboration of the chiral scaffold into more complex target molecules. The synthesis of these chiral alcohols in high enantiomeric purity is a significant area of research, with methods ranging from the resolution of racemic mixtures to asymmetric catalysis. pharmtech.com
Stereochemical Importance and Unique Structural Attributes of (R)-Cyclohexyl(3-methoxyphenyl)methanol
This compound, with the CAS number 1036645-45-0, possesses a distinct combination of structural features that make it a valuable chiral synthon. chemicalbook.com The molecule contains a stereogenic center at the carbinol carbon, directly attached to a bulky cyclohexyl group and an electronically distinct 3-methoxyphenyl (B12655295) group.
The cyclohexyl group provides significant steric bulk, which can influence the stereochemical outcome of subsequent reactions. The 3-methoxyphenyl group, with its methoxy (B1213986) substituent at the meta position, offers sites for further functionalization and can influence the electronic properties of the aromatic ring. The specific "(R)" configuration is achieved through highly controlled synthetic methods, ensuring its utility in stereospecific transformations.
A well-documented method for the preparation of this compound involves the catalytic asymmetric addition of an in-situ generated arylzinc reagent to cyclohexanecarboxaldehyde (B41370). This procedure, detailed in Organic Syntheses, highlights the importance of this compound by providing a reliable and scalable method for its preparation in high enantiomeric excess.
Current Research Landscape and Emerging Directions in the Chemistry of this compound
The primary research focus surrounding this compound lies in its role as a chiral building block for the synthesis of more complex molecules. Its availability in high enantiopurity makes it an attractive starting material for the construction of compounds with potential biological activity.
A key synthetic route to this alcohol involves the reaction of 3-iodoanisole (B135260) with diethylzinc (B1219324) in the presence of a chiral ligand, followed by the addition of cyclohexanecarboxaldehyde. chemicalbook.com This method showcases the power of catalytic asymmetric synthesis to access specific enantiomers of chiral alcohols.
| Reactant/Reagent | Role in Synthesis |
| 3-Iodoanisole | Source of the 3-methoxyphenyl group |
| Diethylzinc | Forms the reactive arylzinc species |
| Chiral Ligand | Induces enantioselectivity |
| Cyclohexanecarboxaldehyde | The electrophile providing the cyclohexylmethanol backbone |
The resulting this compound can then be utilized in further synthetic transformations. For instance, the hydroxyl group can be converted to a leaving group, allowing for nucleophilic substitution reactions to introduce new functionalities at the stereogenic center. The aromatic ring can also be subject to electrophilic substitution or other modifications.
Emerging research directions may explore the use of this chiral alcohol in the synthesis of novel ligands for asymmetric catalysis or as a key intermediate in the total synthesis of natural products or pharmaceutical targets. The combination of its steric and electronic properties makes it a versatile tool for chemists exploring new frontiers in stereoselective synthesis.
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol |
| CAS Number | 1036645-45-0 |
Structure
3D Structure
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(R)-cyclohexyl-(3-methoxyphenyl)methanol |
InChI |
InChI=1S/C14H20O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h5,8-11,14-15H,2-4,6-7H2,1H3/t14-/m1/s1 |
InChI Key |
XGYYVZNWNVDZPC-CQSZACIVSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C2CCCCC2)O |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CCCCC2)O |
Origin of Product |
United States |
Advanced Methodologies for the Enantioselective Synthesis of R Cyclohexyl 3 Methoxyphenyl Methanol
Catalytic Asymmetric Reduction of Prochiral Ketone Precursors to (R)-Cyclohexyl(3-methoxyphenyl)methanol
The conversion of a prochiral ketone to a specific enantiomer of an alcohol is a pivotal transformation in asymmetric synthesis. wikipedia.org For the production of this compound, the asymmetric reduction of cyclohexyl(3-methoxyphenyl)methanone is the most direct and widely studied route. This section will explore two major strategies: transition metal catalysis and biocatalysis.
Transition Metal-Catalyzed Asymmetric Hydrogenation Systems
Transition metal-catalyzed asymmetric hydrogenation represents a powerful and atom-economical method for the synthesis of chiral alcohols. nih.gov These systems typically involve a central metal atom, such as ruthenium, rhodium, or iridium, coordinated to a chiral ligand. The choice of both the metal and the ligand is crucial for achieving high catalytic activity and enantioselectivity. nih.govnih.gov
Ruthenium, rhodium, and iridium complexes are at the forefront of catalytic asymmetric hydrogenation due to their high efficiency and selectivity. nih.gov Ruthenium catalysts, particularly those containing diphosphine and diamine ligands, have demonstrated high activity and enantioselectivity in the hydrogenation of a wide range of ketones under neutral to slightly basic conditions. nih.govnih.gov Rhodium complexes, often paired with chiral phosphine-based ligands, are also highly effective and have been extensively studied for their mechanistic intricacies. nih.govnih.gov Iridium catalysts have emerged as a powerful tool, especially for the hydrogenation of challenging substrates, including unfunctionalized olefins and certain heteroaromatic compounds. core.ac.ukthieme-connect.de The development of iridium catalysts with N,P ligands has expanded the scope of asymmetric hydrogenation to include a broader range of substrates. core.ac.uk
| Metal Catalyst | Typical Ligand Types | Key Features |
| Ruthenium (Ru) | Diphosphines, Diamines | High activity and enantioselectivity for a broad range of ketones. nih.govnih.gov |
| Rhodium (Rh) | Phosphine-based ligands | High efficiency and well-studied mechanisms. nih.govnih.gov |
| Iridium (Ir) | N,P Ligands, Phosphinooxazolines | Effective for challenging substrates and unfunctionalized olefins. core.ac.uknih.gov |
The enantioselectivity of a transition metal-catalyzed hydrogenation is fundamentally governed by the chiral ligand coordinated to the metal center. The design and optimization of these ligands are therefore of paramount importance. A successful chiral ligand creates a well-defined chiral environment around the metal, which allows for the differentiation of the two prochiral faces of the ketone substrate.
The development of polymeric chiral diamine ligands for iridium-catalyzed asymmetric transfer hydrogenation has led to efficient and recyclable catalysts. acs.org These catalysts have achieved excellent enantioselectivities (up to 99% ee) for a variety of functionalized ketones. acs.org The optimization of phosphine (B1218219) ligands for ruthenium catalysts has also been a key area of research. acs.org Furthermore, the use of an achiral counterion to enhance the performance of a single chiral ligand is an emerging strategy, offering a less resource-intensive approach to catalyst optimization. nih.gov This "performance-enhancing asymmetric catalysis" (PEAC) approach has shown that selectivity can be significantly improved by modifying the achiral counteranion of a chiral ion pair catalyst. nih.gov
The applicability of a catalytic system is determined by its substrate scope and tolerance to various functional groups. nih.gov An ideal catalyst should be effective for a wide range of substrates without being compromised by the presence of other functional groups within the molecule. acs.org
For instance, bis(imino)pyridine iron-catalyzed olefin hydrogenation has been shown to be sensitive to the type and position of carbonyl functional groups. acs.org While esters are readily hydrogenated, some ketones require elevated temperatures, and α,β-unsaturated ketones can lead to catalyst decomposition. acs.org In contrast, iridium-carbene-oxazoline catalysts have demonstrated the ability to efficiently hydrogenate a wide variety of ketones with good to excellent enantioselectivity. researchgate.net The development of catalysts with broad functional group tolerance is a continuous effort in the field, aiming to create more general and practical synthetic methods. acs.org
Biocatalytic Approaches for Enantioselective Ketone Reduction
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov The use of whole microbial cells or isolated enzymes offers several advantages, including mild reaction conditions, high enantioselectivity, and the avoidance of heavy metal catalysts. sphinxsai.com
Whole-cell biocatalysis utilizes the enzymatic machinery of microorganisms to perform desired chemical transformations. nih.govsci-hub.se This approach is often more cost-effective than using isolated enzymes as it eliminates the need for enzyme purification and cofactor regeneration. sphinxsai.com
Lactobacillus paracasei BD101 : This bacterial strain has been identified as a highly effective biocatalyst for the asymmetric reduction of various ketones. nih.govresearchgate.net It has been successfully used to reduce cyclohexyl(phenyl)methanone to the corresponding (S)-alcohol with high yield (92%) and excellent enantiomeric excess (>99%). nih.gov Studies have shown that L. paracasei BD101 is a valuable biocatalyst for the asymmetric reduction of bulky substrates. nih.govresearchgate.net
Candida zeylanoides P1 : This yeast strain has been investigated for the bioreduction of prochiral ketones, particularly biaryl ketones, into chiral carbinols. sci-hub.sefigshare.com C. zeylanoides P1 has demonstrated the ability to reduce various ketones to their corresponding chiral alcohols with excellent enantiomeric purity and yield. sci-hub.sefigshare.comresearchgate.net A key advantage of this biocatalyst is that its selectivity is not significantly affected by the steric and electronic properties of the substrates. sci-hub.sefigshare.com This makes it a robust choice for a range of ketone reductions.
| Biocatalyst | Substrate Example | Product Enantiomer | Yield | Enantiomeric Excess (ee) |
| Lactobacillus paracasei BD101 | Cyclohexyl(phenyl)methanone | (S)-cyclohexyl(phenyl)methanol | 92% | >99% |
| Candida zeylanoides P1 | Biaryl ketones | Chiral biaryl carbinols | High | >99% |
Enzymatic Resolution and Directed Evolution of Biocatalysts
Enzymatic kinetic resolution stands as a powerful tool for the separation of enantiomers. This technique leverages the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enriched. For the synthesis of chiral alcohols like this compound, a common approach involves the enantioselective acylation of a racemic alcohol.
Directed evolution has emerged as a transformative strategy to enhance the properties of biocatalysts for industrial applications. nih.gov This process mimics natural evolution in the laboratory, involving iterative rounds of gene mutagenesis and screening to identify enzyme variants with improved characteristics. nih.gov For instance, the enantioselectivity of a lipase (B570770) from Pseudomonas aeruginosa (PAL) was significantly increased through successive rounds of random mutagenesis and saturation mutagenesis. The wild-type enzyme exhibited low enantioselectivity (E=1.1) in the hydrolysis of a model chiral ester, but the best mutant, carrying five amino acid substitutions, showed a dramatically improved E value of 25.8. nih.gov This enhancement was attributed to increased flexibility in specific loops of the enzyme. nih.gov
Similarly, directed evolution of an Aspergillus oryzae lipase (AOL) resulted in a mutant with a fourfold increase in activity and a threefold increase in catalytic efficiency for the resolution of (R,S)-ethyl-2-(4-hydroxyphenoxy)propanoate, achieving an enantiomeric excess of the substrate (e.e.s) of 99.4% and a conversion of 50.2%, with a very high E value of 829.0. nih.gov These examples underscore the potential of directed evolution to tailor enzymes for the efficient kinetic resolution of specific chiral compounds.
Optimization of Bioreaction Conditions for Yield and Enantiomeric Excess
The success of enzymatic resolutions is highly dependent on the reaction conditions. The optimization of parameters such as temperature, solvent, acyl donor, and enzyme loading is critical to maximize both the yield and the enantiomeric excess (e.e.) of the desired product.
A study on the lipase-catalyzed resolution of (R,S)-1-(4-methoxyphenyl)ethanol demonstrated the importance of a systematic approach to optimization. nih.gov Using the immobilized lipase Novozym 40086, various parameters were investigated. The choice of solvent and acyl donor was found to be crucial, with n-hexane and vinyl acetate (B1210297) proving to be optimal. Further optimization using response surface methodology identified the ideal conditions to be a temperature of 35°C, a substrate molar ratio (alcohol to acyl donor) of 1:6, and an enzyme dosage of 20 mg, leading to an e.e.s of 99.87% at a conversion of 56.71% in just 2.5 hours. nih.gov
The following table summarizes the optimized conditions for the lipase-catalyzed kinetic resolution of a model secondary alcohol, highlighting the key parameters that influence the reaction's outcome.
| Parameter | Optimal Condition | Reference |
| Enzyme | Novozym 40086 (immobilized) | nih.gov |
| Solvent | n-Hexane | nih.gov |
| Acyl Donor | Vinyl Acetate | nih.gov |
| Temperature | 35°C | nih.gov |
| Substrate Molar Ratio (Alcohol:Acyl Donor) | 1:6 | nih.gov |
| Enzyme Loading | 20 mg | nih.gov |
| Reaction Time | 2.5 hours | nih.gov |
This table presents optimized conditions for the resolution of a model secondary alcohol, which are principles applicable to the synthesis of this compound.
Other Enantioselective Reduction Strategies
Beyond enzymatic methods, several other powerful strategies exist for the enantioselective reduction of prochiral ketones to form chiral alcohols.
Asymmetric Hydrosilylation Using Chiral Catalysts
Asymmetric hydrosilylation of ketones, followed by hydrolysis of the resulting silyl (B83357) ether, is a well-established method for producing enantiomerically enriched alcohols. This reaction is typically catalyzed by transition metal complexes featuring chiral ligands. Ruthenium and rhodium catalysts are among the most effective for this transformation. ajchem-b.comrsc.orgnih.gov
For instance, chiral ruthenium(II) complexes have been shown to be effective catalysts for the asymmetric hydrosilylation of ketoximes, leading to chiral primary amines with high enantioselectivities (up to 89% e.e.) after hydrolysis. nih.govrsc.org While this example involves a ketoxime, the principle extends to ketones. The choice of the chiral ligand is paramount in achieving high levels of stereocontrol.
Stereoselective Reductions with Chiral Borane (B79455) Reagents
Chiral borane reagents are highly effective for the enantioselective reduction of prochiral ketones. chemistry-chemists.comthieme-connect.de A prominent example is the Midland Alpine-Borane reduction, which utilizes a chiral borane derived from the hydroboration of (+)-α-pinene. This reagent can reduce a variety of ketones with high enantioselectivity.
Another important class of reagents is based on the Corey-Bakshi-Shibata (CBS) catalyst, which is a chiral oxazaborolidine. In the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (B99878) complex, the CBS catalyst can effect the highly enantioselective reduction of a wide range of ketones. The mechanism involves the formation of a complex between the catalyst, the borane, and the ketone, which facilitates the stereoselective transfer of a hydride to the carbonyl group.
Stereocontrolled Carbon-Carbon Bond Forming Reactions Towards this compound Scaffolds
An alternative and often more direct approach to chiral molecules is through stereocontrolled carbon-carbon bond-forming reactions, where the chiral center is created during the construction of the carbon skeleton.
Asymmetric Alkylation and Arylation Methods
A documented synthesis of this compound utilizes an asymmetric arylation strategy. chemicalbook.com This method involves the addition of an organometallic reagent to an aldehyde in the presence of a chiral ligand. Specifically, the synthesis was achieved by reacting cyclohexanecarboxaldehyde (B41370) with the Grignard reagent derived from 3-iodoanisole (B135260). The key to the enantioselectivity of this reaction is the use of a chiral ligand, 3,3'-di(pyrrolidinylmethyl)-H8BINOL, in the presence of diethylzinc (B1219324) and lithium pentane-2,4-dionate. This method reportedly yields the desired (R)-enantiomer with a high optical purity (94% e.e.). chemicalbook.com
The reaction can be summarized as follows:
Reactants:
Cyclohexanecarboxaldehyde
3-Iodoanisole (precursor to the Grignard reagent)
Magnesium (for Grignard formation)
Diethylzinc
Lithium pentane-2,4-dionate
Chiral Ligand:
3,3'-di(pyrrolidinylmethyl)-H8BINOL
Solvent:
Tetrahydrofuran (THF)
Key Steps:
Formation of the Grignard reagent from 3-iodoanisole and magnesium.
Addition of the Grignard reagent to cyclohexanecarboxaldehyde in the presence of the chiral ligand and additives.
This approach highlights the power of asymmetric catalysis in directly forming the desired stereocenter with high efficiency.
Multicomponent and Cascade Reactions for Chiral Secondary Alcohol Assembly
Multicomponent and cascade reactions represent highly efficient strategies for the construction of complex molecules like chiral secondary alcohols from simple precursors in a single operation. These reactions are characterized by their atom economy and ability to generate molecular complexity rapidly.
A notable example of a cascade reaction is the highly stereoselective polyene cyclisation triggered by an alcohol. nih.gov In this type of reaction, an alcohol is used to generate a stabilized cation in situ, which then initiates a cascade of carbon-carbon bond formations. nih.gov This process can create multiple new stereogenic centers with a high degree of control. nih.gov While not specifically documented for this compound, this methodology has been successfully applied to a broad range of benzylic and allylic alcohols, demonstrating its potential for the synthesis of structurally related chiral secondary alcohols. nih.gov The use of a solvent like hexafluoroisopropanol (HFIP) in conjunction with a Lewis acid such as titanium(IV) isopropoxide can facilitate the initial ionization of the alcohol, which is the first step in the cascade. nih.gov The reaction is highly atom-economical, with water being the primary stoichiometric byproduct. nih.gov
The key advantages of such cascade reactions include:
High Stereocontrol: The ability to form up to five new stereogenic centers in a single diastereomer. nih.gov
Efficiency: Three new carbon-carbon bonds can be formed in one synthetic step. nih.gov
Broad Substrate Scope: The methodology is tolerant of various functional groups on the alcohol initiator. nih.gov
Efficiency and Scalability in the Preparative Synthesis of this compound
The transition from a laboratory-scale synthesis to a large-scale industrial process presents significant challenges, including the need for high efficiency, cost-effectiveness, and sustainability. For the preparative synthesis of this compound, optimizing these factors is crucial. A key metric used to evaluate the sustainability of a manufacturing process is the Process Mass Intensity (PMI), which measures the ratio of the total mass of materials used to the mass of the final product. epa.gov Pharmaceutical companies are increasingly focused on developing green and sustainable commercial manufacturing processes to reduce waste and lower costs. epa.gov
Influence of Reaction Parameters on Stereochemical Outcome
The stereochemical outcome of an enantioselective synthesis is highly sensitive to various reaction parameters. The synthesis of this compound has been achieved with high enantioselectivity through the asymmetric addition of a cyclohexyl group to 3-methoxybenzaldehyde (B106831) or a related precursor.
One documented synthesis involves the reaction of 3-methoxy-1-iodobenzene with diethylzinc, followed by the addition of cyclohexanecarbaldehyde in the presence of a chiral ligand. chemicalbook.com The reaction conditions are critical for achieving high enantiomeric excess (ee).
| Parameter | Condition | Effect on Outcome |
| Temperature | 0 °C to 20 °C | Temperature control is crucial for maintaining the stability of the organometallic intermediates and the chiral complex, thereby ensuring high enantioselectivity. chemicalbook.com |
| Solvent | Tetrahydrofuran (THF) | The choice of solvent can influence the solubility of reagents and catalysts, as well as the stabilization of transition states. chemicalbook.com |
| Chiral Ligand | 3,3'-di(pyrrolidinylmethyl)-H8BINOL | The structure of the chiral ligand is paramount in determining the facial selectivity of the nucleophilic attack on the aldehyde, directly controlling the stereochemical outcome. chemicalbook.com |
| Atmosphere | Inert Atmosphere | The use of an inert atmosphere is necessary to prevent the decomposition of air-sensitive reagents like diethylzinc. chemicalbook.com |
In this specific synthesis, a yield of 94% with a high enantiomeric excess was reported, highlighting the effectiveness of carefully controlling the reaction parameters. chemicalbook.com The formation of a planar prochiral carbocation intermediate in similar reactions allows for nucleophilic attack from either face, and the chiral catalyst directs the attack to form one enantiomer preferentially. youtube.com
Catalyst Loading and Reaction Efficiency
Catalyst loading, which refers to the amount of catalyst used relative to the substrate, is a critical factor that impacts both the efficiency and the cost of a synthesis. In an ideal scenario, a very low catalyst loading is desirable to maximize the turnover number (TON) and turnover frequency (TOF) of the catalyst, making the process more economical and sustainable.
In catalytic asymmetric reactions, the efficiency is often a balance between the rate of the desired catalytic cycle and any competing deactivation pathways. acs.org For instance, in some cross-coupling reactions, the success of the catalytic process depends on the rate of the productive transmetalation step versus the rate of catalyst deactivation. acs.org High catalyst loadings may be required if the catalyst is prone to deactivation. However, strategies such as the addition of co-catalysts or additives can sometimes suppress these deactivation pathways, allowing for lower catalyst loadings. acs.org
For the synthesis of chiral secondary alcohols, palladium-catalyzed oxidative kinetic resolutions provide an alternative route where one enantiomer of a racemic alcohol is selectively oxidized to the ketone, leaving the desired enantiomer unreacted. caltech.edu In such processes, the catalyst loading (e.g., 5 mol% palladium catalyst) directly influences the reaction rate and efficiency. caltech.edu The goal is to achieve a high selectivity factor (s), which is the ratio of the rates of reaction for the two enantiomers, with a minimal amount of catalyst. caltech.edu
Development of Greener Synthetic Pathways and Sustainable Catalysis
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. epa.gov This involves the use of less hazardous chemicals, renewable feedstocks, and more efficient catalytic processes. epa.govelsevier.com
The development of greener synthetic pathways for molecules like this compound could involve several approaches:
Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key aspect of green chemistry. For example, using methanol (B129727) as both a reagent and a solvent has been demonstrated in certain catalytic reactions. rsc.org
Catalyst Development: The development of catalysts based on earth-abundant and non-toxic metals is a major area of research. rsc.org Furthermore, designing highly stable and recyclable catalysts can significantly improve the sustainability of a process. rsc.org
Process Optimization: Implementing continuous manufacturing processes can lead to significant reductions in energy consumption, water usage, and raw material requirements compared to traditional batch processes. epa.gov Companies like Merck have successfully implemented such strategies to reduce their environmental footprint. epa.govepa.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Cascade reactions are often highly atom-economical. nih.gov
The ultimate goal is to create a synthesis that is not only efficient and scalable but also safe and environmentally responsible, aligning with the growing demand for sustainable chemical manufacturing. elsevier.com
Mechanistic Insights into the Formation and Stereochemical Control of R Cyclohexyl 3 Methoxyphenyl Methanol
Reaction Pathway Elucidation through Kinetic and Spectroscopic Investigations
The formation of (R)-Cyclohexyl(3-methoxyphenyl)methanol is often achieved through the asymmetric reduction of the corresponding prochiral ketone, cyclohexyl(3-methoxyphenyl)methanone. Kinetic and spectroscopic studies are crucial in elucidating the reaction pathways of such transformations. These investigations provide valuable data on reaction rates, the influence of reactant and catalyst concentrations, and the detection of transient intermediates, all of which contribute to a comprehensive understanding of the reaction mechanism.
One of the primary methods for synthesizing this chiral alcohol is through catalytic asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH). wikipedia.org In ATH, an inexpensive and readily available hydrogen source like isopropanol (B130326) or formic acid is used, while AH employs molecular hydrogen. wikipedia.org Kinetic studies of these reactions often reveal the reaction order with respect to the substrate, catalyst, and hydrogen donor. For instance, in many Ru-catalyzed ATH reactions of ketones, the reaction rate is found to be dependent on the concentrations of both the catalyst and the hydrogen donor, but can be zero-order in the ketone at high substrate concentrations, suggesting the formation of a catalyst-substrate complex as a key step.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in identifying the species present in the reaction mixture. For example, ¹H NMR can be used to monitor the conversion of the ketone to the alcohol and to detect the formation of catalyst-hydride intermediates. In situ IR spectroscopy can track the disappearance of the carbonyl (C=O) stretching frequency of the ketone and the appearance of the hydroxyl (O-H) stretching frequency of the alcohol product. These spectroscopic "snapshots" of the reaction in progress provide direct evidence for the proposed intermediates in the catalytic cycle.
Computational Chemistry for Transition State Analysis and Reaction Coordinate Mapping
Computational chemistry has become an indispensable tool for gaining deep mechanistic insights into the formation of chiral alcohols like this compound. researchgate.net By modeling the reaction at a molecular level, researchers can investigate the structures and energies of transition states, map out the entire reaction coordinate, and ultimately understand the origins of stereoselectivity. diva-portal.orgresearchgate.net
Density Functional Theory (DFT) Studies of Catalytic Cycles
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the catalytic cycles of asymmetric reactions. researchgate.netresearchgate.net DFT calculations allow for the accurate prediction of the geometries and energies of reactants, products, intermediates, and transition states involved in the catalytic process. researchgate.netresearchgate.net
For the asymmetric reduction of cyclohexyl(3-methoxyphenyl)methanone, DFT studies can be employed to model the entire catalytic cycle for a given catalyst system, such as a Ru(II)- or Ir(III)-based complex. nih.govtudelft.nl These studies typically begin with the activation of the pre-catalyst to form the active catalytic species. The subsequent steps, including the coordination of the ketone substrate, the transfer of the hydride from the catalyst to the carbonyl carbon, and the release of the alcohol product, can all be modeled. nih.gov The calculated free energy profile for the entire cycle helps to identify the rate-determining step and the turnover-limiting intermediate. researchgate.net Furthermore, DFT can shed light on the role of each component in the catalytic system, including the metal center, the chiral ligand, and any additives or bases. nih.gov
Prediction of Enantioselectivity and Diastereoselectivity Based on Transition State Models
A key application of computational chemistry in asymmetric catalysis is the prediction and rationalization of enantioselectivity. nih.govsigmaaldrich.comnumberanalytics.com The stereochemical outcome of the reaction is determined at the stereodetermining transition state. nih.govacs.org By calculating the energies of the transition states leading to the (R)- and (S)-enantiomers, the enantiomeric excess (ee) can be predicted.
For the formation of this compound, DFT calculations can be used to model the two competing transition states. The energy difference between these two transition states (ΔΔG‡) is directly related to the enantiomeric ratio of the products. A lower energy transition state for the formation of the (R)-enantiomer explains the observed stereoselectivity. These models often reveal the specific non-covalent interactions, such as steric hindrance or attractive interactions like CH-π interactions, between the substrate and the chiral ligand that are responsible for the energy difference and thus the stereochemical control. researchgate.netnih.gov
Role of Chiral Catalysts and Ligands in Stereoselective Induction Mechanisms
The cornerstone of asymmetric synthesis is the use of chiral catalysts and ligands to control the stereochemical outcome of a reaction. nih.govnumberanalytics.com In the synthesis of this compound, the choice of the chiral catalyst system is paramount in achieving high enantioselectivity. diva-portal.orgnih.gov
A wide variety of chiral catalysts have been developed for the asymmetric reduction of prochiral ketones. These often consist of a transition metal, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand. wikipedia.org The ligand creates a chiral environment around the metal center, which in turn directs the approach of the substrate and the delivery of the hydride to a specific face of the carbonyl group. youtube.com
Commonly used chiral ligands for this type of transformation include chiral diphosphines (e.g., BINAP derivatives), diamines (e.g., DPEN derivatives), and amino alcohols. wikipedia.orgnih.gov The structure of the ligand, including its steric bulk, electronic properties, and the spatial arrangement of its coordinating atoms, plays a crucial role in determining the efficiency and enantioselectivity of the catalyst. nih.govnumberanalytics.com For example, ligands with C₂ symmetry have proven to be highly effective in many asymmetric hydrogenations. The mechanism of stereochemical induction often involves a highly organized transition state where the substrate, the metal center, and the chiral ligand are in close proximity. The subtle interplay of steric and electronic interactions within this assembly dictates which enantiomer of the product is formed preferentially. nih.gov
Steric and Electronic Effects of Substituents on Reaction Mechanisms and Rates
The steric and electronic properties of the substituents on both the substrate and the chiral ligand can significantly influence the reaction mechanism and rate of the asymmetric reduction of ketones. wikipedia.orgresearchgate.netnih.gov
Steric Effects: The size and shape of the substituents on the ketone, in this case, the cyclohexyl and 3-methoxyphenyl (B12655295) groups, can affect how the substrate binds to the active site of the catalyst. numberanalytics.comnumberanalytics.com A bulky substituent may favor a specific orientation in the transition state to minimize steric clashes with the chiral ligand, thereby enhancing enantioselectivity. numberanalytics.comresearchgate.net Similarly, the steric bulk of the ligand itself is a critical design element. numberanalytics.com Bulky ligands can create a more defined chiral pocket, leading to better facial discrimination of the prochiral ketone. numberanalytics.com However, excessive steric hindrance can also slow down the reaction rate by impeding substrate binding. organic-chemistry.org
Electronic Effects: The electronic nature of the substituents on the 3-methoxyphenyl ring can influence the reactivity of the carbonyl group. numberanalytics.com Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride, potentially increasing the reaction rate. Conversely, electron-donating groups may decrease the reactivity of the carbonyl group. nih.govacs.org The electronic properties of the chiral ligand also play a role. acs.org Electron-donating ligands can increase the electron density on the metal center, which can affect the catalytic activity and the nature of the metal-hydride bond. The interplay of these electronic effects between the substrate and the ligand is crucial for optimizing both the rate and the enantioselectivity of the reaction.
| Factor | Effect on Reaction | Example |
| Substrate Steric Bulk | Influences binding orientation and enantioselectivity. numberanalytics.comresearchgate.net | The large cyclohexyl group will preferentially occupy a less sterically hindered position in the catalyst's chiral pocket. |
| Ligand Steric Bulk | Creates a defined chiral environment, enhancing enantioselectivity. numberanalytics.com | Bulky substituents on a BINAP ligand can improve the enantiomeric excess in ketone reduction. organic-chemistry.org |
| Substrate Electronic Effects | Modulates the reactivity of the carbonyl group. nih.gov | An electron-withdrawing group on the phenyl ring can increase the rate of reduction. |
| Ligand Electronic Effects | Affects the catalytic activity and metal-hydride bond character. acs.org | Electron-donating groups on the ligand can enhance the catalytic activity of the metal center. |
Investigation of Competing Reaction Pathways and Stereodetermining Steps
In the asymmetric synthesis of this compound, several reaction pathways may compete, and identifying the dominant pathway and the stereodetermining step is essential for understanding and optimizing the reaction. researchgate.netnih.gov
For instance, in catalytic hydrogenation, two common mechanistic proposals are the "unsaturated" and "dihydride" pathways. acs.org While the specifics of these pathways differ, they often converge before the stereodetermining step. acs.org Computational studies, particularly DFT calculations, are invaluable in mapping out the energy profiles of these competing pathways. researchgate.netnih.gov By comparing the activation energies of the key steps in each pathway, the most favorable route can be identified.
The stereodetermining step is the point in the reaction mechanism where the chirality of the product is established. nih.govacs.org In the context of ketone reduction, this is typically the hydride transfer from the chiral catalyst to the prochiral carbonyl carbon. nih.gov There are two possible transition states for this step, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. The difference in the free energies of these two transition states dictates the enantiomeric excess of the product.
Advanced Spectroscopic and Stereochemical Characterization of R Cyclohexyl 3 Methoxyphenyl Methanol
Determination of Enantiomeric Excess and Optical Purity
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. It is a critical parameter in the synthesis and application of chiral compounds. Optical purity is the ratio of the observed optical rotation of a sample to the optical rotation of the pure enantiomer. For a mixture of enantiomers, the optical purity is equivalent to the enantiomeric excess. masterorganicchemistry.com
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methodologies
Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers, enabling the determination of enantiomeric excess. gcms.cz Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations by using a chiral stationary phase (CSP).
In chiral HPLC, the stationary phase is modified with a chiral selector that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. Common CSPs for the separation of chiral alcohols include those based on polysaccharide derivatives (e.g., cellulose (B213188) and amylose) coated on a silica (B1680970) support. For instance, a method for the analysis of (R)-1-(3-methoxyphenyl)ethanol involved a Phenomenex Lux 5u Cellulose-4 column with a mobile phase of n-hexane/i-propanol. rsc.org While specific methods for (R)-Cyclohexyl(3-methoxyphenyl)methanol are not detailed in the provided results, analogous methods would be employed.
Chiral GC operates on a similar principle, utilizing a capillary column coated with a chiral stationary phase. researchgate.net Derivatized cyclodextrins are common CSPs in chiral GC. gcms.czrsc.org The enantiomers of the analyte, or their volatile derivatives, interact with the chiral selector, leading to separation. For alcohols, derivatization to a more volatile species, such as an acetate (B1210297) or trifluoroacetate (B77799) ester, may be necessary prior to analysis. The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers.
Table 1: Representative Chiral Chromatography Conditions for Analogous Compounds
| Parameter | Chiral HPLC | Chiral GC |
| Column | Phenomenex Lux 5u Cellulose-4 | Chiralsil-DEX CB |
| Mobile/Carrier Gas | n-hexane/i-propanol | Helium |
| Detection | UV (e.g., 214 nm) | Flame Ionization Detector (FID) |
| Analyte Example | (R)-1-(3-methoxyphenyl)ethanol rsc.org | (R)-1-Phenylethanol rsc.org |
NMR Spectroscopic Techniques Utilizing Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs)
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess when coupled with chiral auxiliaries. nih.gov
Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with the chiral analyte to form a pair of diastereomers. wikipedia.org These diastereomers exhibit distinct NMR spectra, allowing for the quantification of each. A widely used CDA is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). wikipedia.org The alcohol, this compound, would be converted into its corresponding (R)- and (S)-MTPA esters. The signals of these diastereomeric esters, particularly those of protons or fluorine atoms near the chiral center, will have different chemical shifts in the ¹H or ¹⁹F NMR spectrum. The integration of these distinct signals allows for the calculation of the enantiomeric excess.
Chiral Solvating Agents (CSAs) are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govbates.edu This association leads to a differential chemical shift for the signals of the two enantiomers in the NMR spectrum. nih.gov The exchange between the free and complexed states must be fast on the NMR timescale. Common CSAs include chiral alcohols like 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025) (TFAE) and macrocyclic compounds. bates.edunih.gov The addition of a CSA to a solution of this compound in an NMR tube would ideally result in the splitting of one or more proton signals into two, representing the two enantiomers. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
Elucidation of Absolute Configuration
Determining the absolute configuration, the actual three-dimensional arrangement of atoms in space, is a critical step in characterizing a chiral molecule.
X-ray Crystallographic Analysis of Crystalline Derivatives
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.netnih.gov For alcohols that are oils at room temperature, such as this compound, derivatization to a crystalline solid is often necessary. This can be achieved by reacting the alcohol with a chiral or achiral carboxylic acid to form a crystalline ester, or with an isocyanate to form a crystalline carbamate. The resulting derivative must then be crystallized to produce a single crystal of sufficient quality for X-ray analysis.
The diffraction pattern of the crystal is used to determine the electron density map of the molecule, revealing the precise spatial arrangement of its atoms. When an atom with anomalous dispersion properties (a "heavy" atom) is present in the structure, the absolute configuration can be determined unambiguously by analyzing the intensities of Bijvoet pairs of reflections. rsc.org The Flack parameter is a value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute configuration. rsc.org
Application of the Modified Mosher Method and NMR Anisotropy Studies
The modified Mosher's method is a well-established NMR technique for deducing the absolute configuration of chiral secondary alcohols. wikipedia.org This method involves the formation of diastereomeric esters with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). By comparing the ¹H NMR spectra of the two diastereomeric esters, the absolute configuration of the alcohol can be determined.
The underlying principle is the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation, the substituents on the chiral carbon of the alcohol will be shielded or deshielded by the magnetic field of the MTPA phenyl ring to different extents. By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons on either side of the chiral center, the absolute configuration can be assigned.
Circular Dichroism (CD) Spectroscopy for Chiroptical Characterization
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. While not an absolute method on its own for determining configuration, it is a powerful chiroptical technique that is highly sensitive to the stereochemistry of a molecule.
The CD spectrum of this compound would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores, primarily the methoxyphenyl group. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. The experimental CD spectrum can be compared with the spectra of structurally related compounds of known absolute configuration or with spectra predicted by quantum chemical calculations to infer the absolute stereochemistry.
Computational Prediction of Chiroptical Properties for Absolute Configuration Assignment
The determination of the absolute configuration of chiral molecules is a cornerstone of stereochemistry. wikipedia.org While X-ray crystallography has traditionally been the definitive method, its requirement for a single, high-quality crystal can be a significant limitation. wikipedia.org In recent years, the combination of chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD), with quantum mechanical calculations has emerged as a powerful and widely applicable alternative for assigning the absolute configuration of chiral compounds in solution. researchgate.netmdpi.com This approach is particularly valuable for molecules like this compound, where the presence of a chromophore in the methoxyphenyl group makes it amenable to ECD analysis.
The methodology involves comparing the experimentally measured ECD spectrum of the compound with the theoretical spectrum computed for a specific enantiomer (e.g., the R-configuration). nih.gov A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. nih.gov The theoretical prediction of the ECD spectrum is typically carried out using Time-Dependent Density Functional Theory (TD-DFT), a computational method that has proven to be both accurate and cost-effective for studying excited states of molecules. scirp.orgscirp.org
The process for computational prediction of chiroptical properties can be summarized in the following steps:
Conformational Search: The first and most critical step is a thorough conformational analysis to identify all low-energy conformers of the molecule. rsc.org This is crucial because the experimentally observed ECD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. rsc.org For this compound, this would involve exploring the rotational possibilities around the single bonds, particularly the bond connecting the chiral center to the phenyl ring and the bond connecting the chiral center to the cyclohexyl ring.
Geometry Optimization and Frequency Calculation: Each identified conformer is then subjected to geometry optimization using a suitable level of theory, such as DFT with a functional like B3LYP and an appropriate basis set. rsc.org Subsequent frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies). scirp.org
TD-DFT Calculation of ECD Spectra: For each low-energy conformer, the ECD spectrum is calculated using TD-DFT. nih.govscirp.org This calculation provides the excitation energies and corresponding rotatory strengths for the electronic transitions of the molecule. nih.gov
Spectral Simulation and Comparison: The calculated rotatory strengths are then used to simulate the ECD spectrum for each conformer, typically by fitting them to Gaussian or Lorentzian band shapes. rsc.org The final theoretical ECD spectrum is obtained by averaging the spectra of the individual conformers based on their calculated Boltzmann populations at a given temperature. rsc.org This final spectrum is then visually and quantitatively compared to the experimental ECD spectrum to assign the absolute configuration. mdpi.com
For this compound, the chromophoric 3-methoxyphenyl (B12655295) group is expected to give rise to distinct Cotton effects in the ECD spectrum, which are sensitive to the spatial arrangement of the substituents around the chiral center. The accuracy of the TD-DFT calculation in reproducing the sign and intensity of these Cotton effects is key to a reliable assignment of the absolute configuration.
Advanced Multinuclear NMR Spectroscopy for Detailed Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral compounds like this compound, advanced NMR techniques provide detailed insights into both the stereochemistry and the conformational preferences of the molecule in solution. nih.govnih.gov While standard ¹H and ¹³C NMR are fundamental, more specialized multinuclear and multidimensional techniques are required for a comprehensive analysis.
Recent studies have shown that some chiral alcohols can exist as a mixture of pseudo-resonance structures in solution, leading to the observation of two distinct sets of NMR signals. nih.govfrontiersin.org This phenomenon arises from the co-existence of different conformers with slightly different bond lengths and angles. nih.govfrontiersin.org Variable-temperature NMR and two-dimensional (2D) NMR methods are crucial for investigating such complex conformational equilibria. nih.govfrontiersin.org
Beyond ¹H and ¹³C NMR: Application of ¹⁹F, ³¹P, and ⁷⁷Se NMR for Chiral Recognition in Functionalized Derivatives
To overcome the limitations of direct NMR analysis of enantiomers, which are typically indistinguishable in achiral solvents, chiral derivatizing agents (CDAs) are often employed. researchgate.net The reaction of a chiral substrate with a CDA produces a pair of diastereomers, which, in principle, have different NMR spectra. The use of NMR-active nuclei other than ¹H and ¹³C, such as ¹⁹F, ³¹P, and ⁷⁷Se, in the CDA can offer significant advantages for chiral recognition due to their large chemical shift dispersion and the simplicity of their spectra, especially with proton decoupling. electronicsandbooks.comresearchgate.net
¹⁹F NMR: The trifluoromethyl group is a popular sensor in CDAs due to its sensitivity to the surrounding chemical environment. nih.gov Axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) is one such CDA that has been successfully used to determine the absolute configuration of secondary alcohols. nih.gov The difference in the ¹⁹F NMR chemical shifts (ΔδCF₃) between the diastereomeric esters formed from the (P)- and (M)-atropisomers of TBBA can be correlated to the absolute configuration of the alcohol. nih.gov For a derivative of this compound, the shielding effect of the cyclohexyl and 3-methoxyphenyl groups on the CF₃ group would determine the sign of ΔδCF₃. nih.gov
³¹P NMR: Phosphorus-containing CDAs are also widely used for the determination of enantiomeric purity of chiral alcohols. electronicsandbooks.com Chiral 2-chloro-1,3,2-dioxaphospholanes derived from dialkyl tartrates react instantaneously and quantitatively with alcohols to form diastereomeric phosphites. electronicsandbooks.com The resulting diastereomers often exhibit significant chemical shift differences in the ³¹P NMR spectrum, allowing for accurate determination of enantiomeric excess. electronicsandbooks.com For this compound, derivatization with such a reagent would be expected to yield two distinct signals in the ³¹P NMR spectrum if a racemic alcohol mixture were used.
⁷⁷Se NMR: Chiral phosphoroselenoic acids have been developed as effective CDAs for the chiral discrimination of alcohols and amines using both ⁷⁷Se and ³¹P NMR. mdpi.com These reagents show high reactivity towards primary and secondary alcohols. mdpi.com The large chemical shift range of ⁷⁷Se makes it a sensitive probe for distinguishing between diastereomeric derivatives.
The table below summarizes the application of these nuclei in chiral recognition.
| Nucleus | Chiral Derivatizing Agent (Example) | Principle of Chiral Recognition | Application for this compound |
| ¹⁹F | Axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) nih.gov | The difference in ¹⁹F chemical shifts (ΔδCF₃) between diastereomeric esters is correlated to the absolute configuration of the alcohol. nih.gov | Derivatization would lead to diastereomers with distinct ¹⁹F NMR signals, allowing for configurational assignment based on empirical models. |
| ³¹P | Chiral 2-chloro-1,3,2-dioxaphospholanes electronicsandbooks.com | Diastereomeric phosphites formed exhibit different ³¹P NMR chemical shifts, enabling the determination of enantiomeric excess. electronicsandbooks.com | Reaction with a racemic mixture of the alcohol would produce two signals in the ³¹P NMR spectrum, corresponding to the two diastereomers. |
| ⁷⁷Se | Chiral phosphoroselenoic acids mdpi.com | The large chemical shift dispersion of ⁷⁷Se allows for clear differentiation of diastereomeric selenoates. mdpi.com | Derivatization would provide a means for chiral discrimination via ⁷⁷Se NMR, complementing data from other nuclei. |
Two-Dimensional NMR Techniques (e.g., NOESY, COSY) for Stereochemical Correlation
Two-dimensional (2D) NMR techniques are powerful tools for establishing the relative stereochemistry and conformation of molecules. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two or three bonds. For this compound, a COSY spectrum would help to assign the proton signals of the cyclohexyl ring and correlate them with the carbinolic proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations. wordpress.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting nuclei, making it a very sensitive probe of internuclear distances up to about 5 Å. wordpress.com For this compound, NOESY experiments could reveal key spatial relationships, such as between the carbinolic proton and protons on the cyclohexyl and phenyl rings. This information is crucial for determining the preferred conformation of the molecule in solution. nih.gov For instance, NOEs could help to establish the relative orientation of the phenyl and cyclohexyl groups with respect to each other.
Conformational Studies Influencing Spectroscopic Signatures
The observed NMR spectroscopic parameters, such as chemical shifts and coupling constants, are an average of the values for all populated conformations of a molecule. nih.gov Therefore, understanding the conformational landscape of this compound is essential for interpreting its NMR spectra.
The molecule possesses several rotatable bonds that give rise to different conformers (rotamers). wikipedia.org The rotation around the bond between the chiral carbon and the 3-methoxyphenyl ring, as well as the bond between the chiral carbon and the cyclohexyl ring, will lead to various spatial arrangements of the substituents. The relative energies of these conformers are determined by a balance of steric and electronic effects. lumenlearning.com
For the cyclohexyl group, a chair conformation is expected to be the most stable. maricopa.eduyoutube.com The substituent on the cyclohexane (B81311) ring (in this case, the bond to the chiral carbon) will preferentially occupy an equatorial position to minimize unfavorable 1,3-diaxial interactions. maricopa.eduopenochem.org
The rotation of the 3-methoxyphenyl group can lead to different orientations relative to the rest of the molecule. The presence of the methoxy (B1213986) group can influence the conformational preference due to steric hindrance and potential intramolecular interactions. researchgate.net
Variable-temperature NMR studies can provide valuable information about the energy barriers between different conformers. nih.govfrontiersin.org Changes in the NMR spectrum as a function of temperature can indicate the presence of dynamic processes, such as slow rotation around single bonds. In some cases, distinct sets of NMR signals for different conformers may be observed at low temperatures. nih.govfrontiersin.org
The specific conformation adopted by the molecule will influence the chemical shift of each nucleus due to anisotropic effects from the aromatic ring and other functional groups. For example, a proton held over the face of the phenyl ring will experience a shielding effect and resonate at a higher field (lower ppm) than a proton located in the plane of the ring. Similarly, coupling constants, particularly three-bond proton-proton couplings (³JHH), are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By analyzing these parameters, it is possible to deduce the predominant conformation of this compound in solution.
Synthetic Utility and Derivatization Chemistry of R Cyclohexyl 3 Methoxyphenyl Methanol
(R)-Cyclohexyl(3-methoxyphenyl)methanol as a Chiral Building Block in Asymmetric Synthesis
The enantiopure nature of this compound makes it an attractive starting material for asymmetric synthesis, where the primary goal is the selective production of a single stereoisomer of a target compound. Chiral alcohols are ubiquitous structural motifs in a vast array of bioactive natural products, pharmaceuticals, and agrochemicals. nih.gov
Incorporation into Complex Chiral Molecular Architectures
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. researchgate.netCurrent time information in Central Highlands Council, AU. While no specific examples detailing the use of this compound as a chiral auxiliary have been documented, its structural features are analogous to other well-established auxiliaries, such as trans-2-phenylcyclohexanol. researchgate.net These auxiliaries are effective at inducing high diastereofacial selectivity in carbon-carbon bond-forming reactions. google.com The cyclohexyl group can provide a bulky steric shield, directing incoming reagents to one face of a prochiral center, while the hydroxyl group serves as a handle for attachment to the substrate. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recycled.
Precursor for Advanced Chiral Intermediates in Pharmaceutical and Agrochemical Industries
The structural motif of a cyclohexyl ring attached to a substituted phenyl ring is present in a number of biologically active compounds. A notable example is Tramadol, an analgesic, which is rac-(1R,2R)-2-(dimethylaminomethyl)-1-(3-methoxyphenyl)-cylcohexanol. google.com The synthesis of analogs and derivatives of Tramadol highlights the pharmaceutical relevance of the 1-(3-methoxyphenyl)cyclohexanol core. google.comnih.gov This underscores the potential of this compound as a key chiral intermediate for the synthesis of novel, enantiomerically pure pharmaceutical agents. The development of new psychoactive substances, such as 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), further demonstrates the interest in this particular molecular scaffold for its interaction with biological systems. acs.org
In the agrochemical sector, the demand for enantiomerically pure active ingredients is growing, as often only one enantiomer possesses the desired biological activity, while the other may be inactive or even detrimental. mdpi.comchemicalbook.com Chiral alcohols are critical intermediates in the synthesis of many agrochemicals. While direct application of this compound in agrochemical synthesis is not explicitly reported in the literature, its characteristics as a chiral building block make it a plausible candidate for the development of new, stereochemically defined pesticides and herbicides.
Design and Synthesis of Novel Chiral Scaffolds and Heterocyclic Systems
Chemical Transformations of the Hydroxyl Group and Aromatic Moiety
The reactivity of this compound is dominated by its hydroxyl group and the 3-methoxyphenyl (B12655295) moiety. These sites allow for a range of chemical transformations to generate diverse derivatives.
Stereospecific Functional Group Interconversions at the Carbinol Carbon
The hydroxyl group of a chiral secondary alcohol can be converted to other functional groups with predictable stereochemical outcomes. The Mitsunobu reaction is a powerful method for the stereospecific conversion of an alcohol to an ester, ether, or other nucleophile-derived product. This reaction typically proceeds with a clean inversion of stereochemistry at the carbinol center via an SN2 mechanism. For this compound, a Mitsunobu reaction with a suitable nucleophile would be expected to yield the corresponding (S)-configured product. This provides a reliable method for accessing the opposite enantiomer of a desired derivative or for introducing new functional groups with a defined stereochemistry.
Oxidation to Ketone Precursors and Subsequent Derivatizations
The oxidation of the secondary alcohol in this compound to the corresponding ketone, Cyclohexyl(3-methoxyphenyl)methanone, provides a versatile intermediate for further derivatization. The selective oxidation of benzylic alcohols is a common transformation in organic synthesis.
A variety of reagents can be employed for this oxidation, with the choice often depending on the desired selectivity and functional group tolerance. The resulting ketone can then undergo a wide range of subsequent reactions. For example, the carbonyl group can be subjected to nucleophilic addition, reduction, or conversion to an imine, providing access to a diverse array of more complex molecules. The aromatic ring of the ketone can also be further functionalized.
Compound and Synthesis Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1036645-45-0 | C14H20O2 | 220.31 |
| Cyclohexanecarboxaldehyde (B41370) | 2043-61-0 | C7H12O | 112.17 |
| 3-Iodoanisole (B135260) | 766-85-8 | C7H7IO | 234.03 |
| Tramadol | 27203-92-5 | C16H25NO2 | 263.38 |
| 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine | 1007629-60-3 | C17H25NO2 | 275.39 |
| Cyclohexyl(3-methoxyphenyl)methanone | 60797-32-2 | C14H18O2 | 218.29 |
| trans-2-Phenylcyclohexanol | 2362-59-6 | C12H16O | 176.26 |
Synthesis of this compound
| Reactants | Reagents and Conditions | Product | Yield |
| 3-Iodoanisole, Cyclohexanecarboxaldehyde | 1. Diethylzinc (B1219324), Lithium pentane-2,4-dionate in 1-methyl-pyrrolidin-2-one at 0°C (inert atmosphere) 2. 3,3'-di(pyrrolidinylmethyl)-H8BINOL in THF at 0°C for 1h (inert atmosphere) 3. Cyclohexanecarbaldehyde in THF at 20°C (inert atmosphere) | This compound | 94% |
Esterification and Etherification for Chiral Product Diversification
The diversification of chiral products stemming from this compound through esterification and etherification is a critical area for potential research. Esterification, the reaction of the alcohol with a carboxylic acid or its derivative, would yield a new class of chiral esters. Similarly, etherification, typically involving the deprotonation of the alcohol followed by reaction with an alkyl halide (the Williamson ether synthesis), would produce chiral ethers. These reactions are fundamental in organic synthesis for creating chemical diversity.
Table 1: Potential Ester and Ether Derivatives of this compound
| Derivative Type | Reagent Example | Product Name Example |
| Acetate (B1210297) Ester | Acetic anhydride, Pyridine | (R)-Cyclohexyl(3-methoxyphenyl)methyl acetate |
| Benzoate Ester | Benzoyl chloride, Triethylamine | (R)-Cyclohexyl(3-methoxyphenyl)methyl benzoate |
| Methyl Ether | Sodium hydride, Methyl iodide | 1-(Cyclohexyl(methoxy)methyl)-3-methoxybenzene |
| Benzyl Ether | Potassium hydride, Benzyl bromide | 1-(Benzyloxy(cyclohexyl)methyl)-3-methoxybenzene |
Structure-Reactivity Relationship Studies in Derivatives of this compound
The investigation of structure-reactivity relationships in derivatives of this alcohol would provide crucial insights into how molecular structure influences chemical behavior.
The electronic properties of derivatives would be significantly influenced by the nature of the substituent on the phenyl ring and the group attached to the alcoholic oxygen. The existing methoxy (B1213986) group at the meta position is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
The steric bulk of the cyclohexyl group is a defining feature of this molecule. This group can be expected to exert significant steric hindrance, influencing the approach of reagents to the reactive centers of the molecule. In derivatives, this steric bulk would play a crucial role in directing the stereochemical outcome of subsequent reactions.
Table 2: Predicted Influence of Substituents on Derivative Properties
| Substituent at Oxygen | Electronic Effect | Steric Hindrance | Predicted Impact on Reactivity |
| -COCH₃ (Acetyl) | Electron-withdrawing | Moderate | Decreased nucleophilicity of the oxygen |
| -COC₆H₅ (Benzoyl) | Electron-withdrawing | High | Decreased nucleophilicity, potential for π-stacking interactions |
| -CH₃ (Methyl) | Electron-donating | Low | Increased stability of a potential adjacent carbocation |
| -CH₂C₆H₅ (Benzyl) | Inductively electron-withdrawing | High | Steric shielding of the chiral center |
This table is based on established principles of physical organic chemistry, as direct studies on derivatives of this compound are not found in the reviewed sources.
The conformational preferences of derivatives of this compound would be critical in determining the stereochemical outcome of reactions at or near the chiral center. The relative orientation of the cyclohexyl, 3-methoxyphenyl, and the substituent on the oxygen atom would create a specific chiral environment.
For instance, in reactions involving the chiral derivatives as catalysts or substrates, the facial selectivity would be dictated by the most stable conformation, which minimizes steric clashes. The bulky cyclohexyl group would likely adopt a pseudo-equatorial position in the most stable conformers, thereby blocking one face of the molecule and directing incoming reagents to the opposite face. A detailed conformational analysis, likely requiring computational modeling in the absence of experimental data, would be necessary to predict these outcomes with accuracy.
Future Directions and Emerging Research Avenues in R Cyclohexyl 3 Methoxyphenyl Methanol Chemistry
Development of Innovative and Sustainable Enantioselective Synthetic Methodologies
The demand for greener and more efficient chemical processes is a major driver of innovation in organic synthesis. Future research on (R)-Cyclohexyl(3-methoxyphenyl)methanol is expected to focus heavily on the development of sustainable enantioselective synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Biocatalysis: A key area of development is the use of biocatalysts, such as isolated enzymes or whole-cell systems, for the asymmetric reduction of the corresponding prochiral ketone, Cyclohexyl(3-methoxyphenyl)methanone. nih.govnih.govnih.gov Enzymes like alcohol dehydrogenases (ADHs) offer exceptional enantioselectivity under mild reaction conditions (ambient temperature and pressure) and often use water as a solvent, aligning perfectly with green chemistry principles. nih.govnih.gov Research will likely focus on:
Enzyme Discovery and Engineering: Screening for novel ADHs from diverse microbial sources or engineering existing enzymes to enhance their substrate specificity, activity, and stability for the synthesis of this compound.
Whole-Cell Biocatalysis: Utilizing engineered microorganisms, such as Lactobacillus paracasei or E. coli, which can be more cost-effective as they eliminate the need for enzyme purification and facilitate cofactor regeneration in situ. nih.govrsc.org
Immobilization and Continuous Flow: Developing robust enzyme immobilization techniques to enable catalyst recycling and the implementation of continuous flow processes, which can improve productivity and process control. rsc.orgresearchgate.net
Chemoenzymatic and Cascade Reactions: The integration of biocatalysis with chemical catalysis in chemoenzymatic processes presents a powerful strategy. For instance, a dynamic kinetic resolution (DKR) process could combine an enzymatic acylation that selectively resolves a racemic mixture of Cyclohexyl(3-methoxyphenyl)methanol with a compatible metal catalyst that racemizes the unwanted enantiomer in situ. mdpi.comencyclopedia.pub This approach can theoretically achieve a 100% yield of the desired (R)-enantiomer. Future work will aim to develop new, more sustainable metal catalysts (e.g., based on iron or vanadium) and optimize their compatibility with enzymatic steps. mdpi.comencyclopedia.pub
The following table summarizes potential sustainable methodologies for the synthesis of this compound.
| Methodology | Catalyst Type | Key Advantages | Research Focus |
|---|---|---|---|
| Biocatalytic Asymmetric Reduction | Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs) | High enantioselectivity (>99% ee), mild conditions, aqueous media, reduced waste. nih.govnih.gov | Enzyme screening, directed evolution for improved substrate scope and stability. |
| Whole-Cell Biotransformation | Engineered E. coli, Lactobacillus species | Cost-effective (no enzyme purification), in-situ cofactor regeneration. nih.govrsc.org | Strain development, optimization of fermentation and reaction conditions. |
| Dynamic Kinetic Resolution (DKR) | Lipase (B570770) + Metal Catalyst (e.g., Ru, Fe) | Theoretical 100% yield of one enantiomer from a racemate. mdpi.comencyclopedia.pub | Development of sustainable racemization catalysts compatible with enzymes. |
| Asymmetric Transfer Hydrogenation | Chiral Transition Metal Complexes (e.g., Ru, Rh) | High efficiency and selectivity, avoids use of H₂ gas. nih.gov | Design of new ligands, use of greener hydrogen donors (e.g., formic acid). |
Integration of Artificial Intelligence and Machine Learning in Catalyst Design for Enhanced Stereocontrol
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by accelerating discovery and optimization. chemrxiv.org For the synthesis of this compound, these computational tools offer a path to rationally design catalysts with unprecedented levels of stereocontrol, moving beyond traditional trial-and-error approaches.
Future research will leverage AI and ML in several key areas:
In Silico Catalyst Screening: ML models can be trained on existing experimental or computationally generated reaction data to predict the enantioselectivity of a vast number of potential catalysts. This high-throughput virtual screening can rapidly identify promising catalyst structures for the enantioselective addition of organometallic reagents to cyclohexanecarboxaldehyde (B41370) or the reduction of the corresponding ketone, saving significant time and resources. nih.gov
Predictive Modeling for Stereoselectivity: By analyzing complex datasets that correlate catalyst structure with reaction outcomes, ML algorithms can identify subtle structural and electronic features that govern stereoselectivity. This can lead to the development of predictive models that guide the rational design of new chiral ligands or organocatalysts tailored for synthesizing this compound with higher enantiomeric excess.
De Novo Catalyst Design: Generative AI models can design entirely new catalyst scaffolds that are optimized for a specific transformation. By defining the desired outcome—high yield and enantioselectivity for the (R)-enantiomer—these models can propose novel, synthesizable catalyst structures that human chemists might not have conceived.
The synergy between quantum mechanical calculations (like Density Functional Theory, DFT) and ML is particularly promising. DFT can provide accurate energy profiles of reaction pathways, and this data can be used to train more robust ML models for faster and broader exploration of the catalyst design space. chemrxiv.org
Advanced In-Situ Spectroscopic Monitoring of Stereoselective Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of reactions as they occur, providing a wealth of data that is often missed by traditional offline analysis. spectroscopyonline.comfu-berlin.de
Future research will focus on the application of the following techniques to the enantioselective synthesis of this chiral alcohol:
In-Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants, products, and key intermediates in real-time by monitoring characteristic functional group vibrations. semanticscholar.orgresearchgate.net This is valuable for optimizing reaction conditions (temperature, pressure, addition rates) and identifying potential catalyst deactivation pathways.
In-Situ NMR Spectroscopy: NMR is a powerful tool for structural elucidation and quantitative analysis. researchgate.net Recent advancements in flow-NMR and specialized probes allow for the direct monitoring of reactions within an NMR spectrometer. researchgate.netresearchgate.net This can provide detailed kinetic data and help identify transient intermediates that are critical to the stereodetermining step of the reaction. Furthermore, the use of chiral solvating agents in in-situ NMR experiments could potentially allow for the real-time tracking of the enantiomeric excess as the reaction progresses. wiley.com
Single-Molecule Spectroscopy: Emerging techniques that can observe chemical events at the single-molecule level offer the ultimate resolution for studying reaction mechanisms. pku.edu.cnacs.org While challenging, applying such methods could provide fundamental insights into how a chiral catalyst interacts with the substrate to control the stereochemical outcome. pku.edu.cnacs.org
The data generated from these in-situ methods can be used to build accurate kinetic models, which are invaluable for process scale-up and optimization.
| Spectroscopic Technique | Information Obtained | Potential Application in Synthesis of this compound |
| FTIR/Raman | Concentration profiles of reactants/products, detection of intermediates. semanticscholar.orgresearchgate.net | Real-time kinetic analysis, optimization of reaction endpoints, process control. |
| NMR | Structural information, reaction kinetics, quantitative analysis. researchgate.net | Mechanistic studies, identification of transient species, real-time ee monitoring. wiley.com |
| Single-Molecule Spectroscopy | Direct observation of catalyst-substrate interactions. pku.edu.cnacs.org | Fundamental understanding of chirality transfer and recognition at the molecular level. pku.edu.cn |
Exploration of New Synthetic Applications for this compound as a Chiral Hub
Beyond its own synthesis, the true value of a chiral molecule like this compound lies in its utility as a versatile intermediate—a "chiral hub"—for the construction of more complex, high-value molecules. nih.govresearchgate.net Future research will undoubtedly focus on expanding its synthetic applications.
Pharmaceuticals and Agrochemicals: The arylcyclohexanol motif is present in a number of biologically active compounds. nih.gov Research will explore the use of this compound as a key starting material for the asymmetric synthesis of novel drug candidates and agrochemicals. Its specific stereochemistry and functional groups can be strategically manipulated to access a range of complex molecular architectures.
Chiral Ligands and Auxiliaries: The hydroxyl group of this compound can be readily derivatized. This opens up possibilities for its use in the synthesis of new chiral ligands for asymmetric catalysis or as a chiral auxiliary to control the stereochemistry of reactions performed on other molecules.
Advanced Materials: Chirality is increasingly important in materials science for applications in optics, electronics, and sensors. The well-defined three-dimensional structure of this compound could be incorporated into polymers or liquid crystals to impart specific chiral properties to these materials.
The development of novel transformations that leverage the unique structure of this chiral alcohol will be a key research theme. This includes enantioconvergent methods where the racemic alcohol is converted into a single enantiomer of a different, more complex product, such as a chiral amine or N-heterocycle, using borrowing hydrogen catalysis. rsc.org Such strategies maximize atom economy and synthetic efficiency, further enhancing the value of this compound as a central chiral building block. nih.govrsc.org
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of (R)-Cyclohexyl(3-methoxyphenyl)methanol?
Answer:
The synthesis typically involves:
- Grignard Reaction : Reacting 3-methoxybenzaldehyde with cyclohexylmagnesium bromide to form the secondary alcohol. Enantiomeric purity is achieved using chiral catalysts or resolving agents .
- Asymmetric Reduction : Catalytic hydrogenation of ketone precursors (e.g., (3-methoxyphenyl)(cyclohexyl)ketone) using chiral ligands like BINAP-Ru complexes to control the (R)-configuration .
- SN2 Substitution : Alkylation of cyclohexylmethyl bromide with 3-methoxyphenoxide ions under basic conditions, though stereochemical control requires chiral auxiliaries .
Advanced: How can enantioselective synthesis of this compound be optimized to achieve >95% enantiomeric excess (ee)?
Answer:
Key strategies include:
- Chiral Ligand Screening : Testing ligands such as BINOL-derived phosphoric acids or Jacobsen catalysts to enhance stereochemical outcomes in asymmetric reductions .
- Solvent and Temperature Effects : Polar aprotic solvents (e.g., THF) at low temperatures (−20°C to 0°C) improve ee by slowing racemization .
- Kinetic Resolution : Using enzymes like lipases to selectively hydrolyze the undesired (S)-enantiomer from a racemic mixture .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.8 ppm (methoxy group), and δ 4.5–5.0 ppm (methanol proton) confirm structure .
- ¹³C NMR : Signals for the cyclohexyl carbons (20–35 ppm), aromatic carbons (110–160 ppm), and the methoxy carbon (55 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 234.1620 (C₁₄H₂₀O₂) .
- X-ray Crystallography : Resolves absolute stereochemistry by analyzing crystal packing and hydrogen-bonding networks .
Advanced: How can contradictions in stereochemical assignments between NMR and optical rotation data be resolved?
Answer:
- Comparative Analysis : Use Mosher’s ester derivatives to confirm absolute configuration via ¹H NMR chemical shift differences .
- Density Functional Theory (DFT) : Simulate NMR spectra and optical rotations for both enantiomers; match experimental data to theoretical predictions .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra for the (R)-configuration .
Basic: What are common impurities in the synthesis of this compound, and how are they detected?
Answer:
- Byproducts :
- Analytical Methods :
Advanced: What computational methods predict the reactivity of this compound in catalytic systems?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions between the compound and chiral catalysts to predict reaction pathways .
- DFT Studies : Calculate transition-state energies to identify rate-limiting steps in asymmetric reductions .
- Docking Studies : Evaluate binding affinities with enzymes (e.g., alcohol dehydrogenases) for biocatalytic applications .
Basic: How is the stability of this compound assessed under varying storage conditions?
Answer:
- Accelerated Stability Testing :
- Thermal Degradation : Store at 40°C/75% RH for 6 months; monitor via HPLC for decomposition products .
- Light Exposure : UV-vis spectroscopy tracks photodegradation (e.g., methoxy group oxidation) .
- pH Stability : Test solubility and degradation in buffers (pH 2–12) to identify optimal storage conditions .
Advanced: How does the steric bulk of the cyclohexyl group influence the compound’s reactivity in substitution reactions?
Answer:
- Steric Hindrance : The cyclohexyl group reduces nucleophilic attack at the benzylic carbon, favoring elimination over substitution in SN2 reactions .
- Conformational Analysis : Chair conformations of the cyclohexyl ring impact accessibility to catalytic sites in asymmetric syntheses .
Basic: What safety precautions are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Waste Disposal : Neutralize acidic/basic byproducts before disposing via certified chemical waste services .
Advanced: How can isotopic labeling (e.g., ²H, ¹³C) elucidate the metabolic pathways of this compound in biological studies?
Answer:
- Synthesis of Labeled Analogs : Incorporate ²H at the methanol proton or ¹³C in the cyclohexyl group via deuterated Grignard reagents or ¹³CO₂ incorporation .
- Tracing Studies : Use LC-MS/MS to track labeled metabolites in in vitro hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
